molecular formula C11H14N2O B11056326 2-ethyl-1-(methoxymethyl)-1H-benzimidazole

2-ethyl-1-(methoxymethyl)-1H-benzimidazole

Cat. No.: B11056326
M. Wt: 190.24 g/mol
InChI Key: NXTDEEGJOAAVFT-UHFFFAOYSA-N
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Description

2-ethyl-1-(methoxymethyl)-1H-benzimidazole is a heterocyclic aromatic organic compound It features a benzimidazole core, which is a fused ring system consisting of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-(methoxymethyl)-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-(methoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the substituent groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-ethyl-1-(methoxymethyl)-1H-benzimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(methoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-1H-benzimidazole: Lacks the methoxymethyl group, which may affect its solubility and reactivity.

    1-(methoxymethyl)-1H-benzimidazole: Lacks the 2-ethyl group, which may influence its biological activity.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-ethyl-1-(methoxymethyl)benzimidazole

InChI

InChI=1S/C11H14N2O/c1-3-11-12-9-6-4-5-7-10(9)13(11)8-14-2/h4-7H,3,8H2,1-2H3

InChI Key

NXTDEEGJOAAVFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1COC

Origin of Product

United States

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